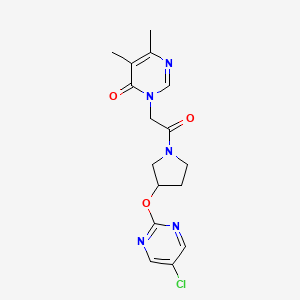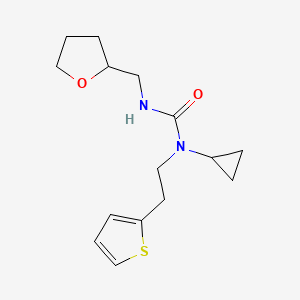
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is an organic compound Its unique structure and functionalities make it relevant in various chemical, biological, and medicinal research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible route includes the following steps:
Preparation of 5-chloropyrimidin-2-yl: : This intermediate can be prepared through chlorination of a pyrimidine derivative.
Synthesis of Pyrrolidin-1-yl Intermediate: : Reacting the 5-chloropyrimidin-2-yl with pyrrolidine yields the pyrrolidin-1-yl intermediate.
Coupling Reaction: : The pyrrolidin-1-yl intermediate is then reacted with a 2-oxoethyl derivative.
Final Cyclization: : The resulting compound undergoes cyclization to form the final product with appropriate oxidation and reduction conditions.
Industrial Production Methods: : Industrial synthesis may leverage automated reaction setups and optimized conditions for high yield and purity. Techniques like continuous flow synthesis and advanced purification methods such as chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups, influencing the activity and stability of the compound.
Substitution: : The presence of halogen and pyrimidine rings make it a candidate for various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : LiAlH4, NaBH4
Substitution: : Halogenation agents, nucleophiles like amines, alcohols
Major Products
Oxidation products: : Corresponding oxidized pyrimidin-4-one derivatives
Reduction products: : Partially or fully reduced pyrimidin-4-one derivatives
Substitution products: : Derivatives with substituted pyrrolidin-1-yl and chloropyrimidine groups
Applications De Recherche Scientifique
This compound finds use across various scientific disciplines:
Chemistry: : As a building block in synthetic organic chemistry to create novel molecules with potential activities.
Biology: : Studies involving its interactions with biological molecules can help understand its bioactivity and potential therapeutic effects.
Industry: : Its synthesis and derivatives are useful in creating specialized materials or as intermediates in industrial chemical processes.
Mécanisme D'action
The mechanism of action of this compound typically involves interactions with specific molecular targets, such as enzymes or receptors. The 5-chloropyrimidin-2-yl group might interact with nucleophilic sites, while the pyrrolidin-1-yl group provides stability and selectivity. These interactions can activate or inhibit biological pathways, leading to the compound's observed effects.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidin-4(3H)-one derivatives, 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one offers unique benefits:
Enhanced Stability: : Due to specific functional groups, it may exhibit higher stability under various conditions.
Selectivity: : Unique structural features could provide enhanced selectivity towards certain biological targets.
Similar Compounds
5-chloropyrimidin-2-yl pyrrolidin-1-yl derivatives
Other pyrimidin-4(3H)-one derivatives with varied substituents
Compounds with similar pyrrolidine and pyrimidine structures but different substituents
Propriétés
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-10-11(2)20-9-22(15(10)24)8-14(23)21-4-3-13(7-21)25-16-18-5-12(17)6-19-16/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAHQMOZJGHJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide](/img/structure/B2434043.png)
![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)


![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)
![7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)

![1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B2434060.png)
